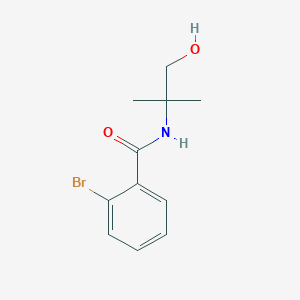

2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-11(2,7-14)13-10(15)8-5-3-4-6-9(8)12/h3-6,14H,7H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSDELHGKNCJME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60313103 | |

| Record name | 2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54596-21-3 | |

| Record name | NSC266247 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

This guide provides a comprehensive, multi-faceted approach to the structural elucidation of 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide, a molecule of interest in synthetic and medicinal chemistry. The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for confirming the molecular structure of novel compounds, ensuring scientific integrity through a self-validating system of analytical techniques.

Introduction: The Imperative of Unambiguous Structural Confirmation

The synthesis of novel organic compounds is the cornerstone of modern drug discovery and materials science. However, a synthetic route's success is not solely defined by the formation of a product but by the unequivocal confirmation of its molecular structure. The target molecule, this compound, possesses several key structural features—an ortho-substituted aromatic ring, a secondary amide linkage, and a tertiary alcohol—that necessitate a synergistic application of modern spectroscopic techniques for unambiguous characterization.

This guide will walk through a logical workflow, demonstrating how data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments are integrated to piece together the molecular puzzle. The causality behind each experimental choice will be explained, reflecting a field-proven strategy for structural elucidation.[1][2]

The Elucidation Workflow: A Strategic Overview

A systematic approach is paramount in structure elucidation. Our strategy begins with determining the molecular formula and identifying key functional groups, followed by a detailed analysis of the carbon-hydrogen framework to establish atomic connectivity.

Caption: Expected HSQC correlations.

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the final structure. It shows correlations between protons and carbons that are 2 or 3 bonds away, allowing us to connect the isolated fragments.

Key Expected HMBC Correlations:

-

Amide Proton (NH, δ 8.51):

-

To the amide carbonyl carbon (C =O, δ 167.5)

-

To the aromatic quaternary carbon (Ar-C -C=O, δ 138.9)

-

To the aliphatic quaternary carbon (C (CH₃)₂, δ 57.3)

-

-

Methylene Protons (CH₂, δ 3.45):

-

To the aliphatic quaternary carbon (C (CH₃)₂, δ 57.3)

-

To the two methyl carbons (C H₃, δ 26.4)

-

-

Methyl Protons (CH₃, δ 1.25):

-

To the aliphatic quaternary carbon (C (CH₃)₂, δ 57.3)

-

To the methylene carbon (C H₂, δ 70.1)

-

Caption: Key HMBC correlations confirming connectivity.

The correlation from the amide proton (NH) to both the carbonyl carbon and the aliphatic quaternary carbon unequivocally links the 2-bromobenzoyl and the 1-hydroxy-2-methylpropan-2-yl fragments through the nitrogen atom, confirming the structure as this compound.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

1D Spectra Acquisition:

-

¹H: Acquire with standard parameters (e.g., 16 scans, 1-second relaxation delay).

-

¹³C: Acquire with proton decoupling (e.g., 1024 scans).

-

DEPT-135: Acquire using a standard DEPT-135 pulse sequence.

-

-

2D Spectra Acquisition:

-

Acquire COSY, HSQC, and HMBC spectra using standard, instrument-provided pulse programs. Optimize acquisition and processing parameters as needed.

-

Conclusion: A Cohesive and Validated Structural Assignment

The structural elucidation of this compound is achieved through a systematic and integrated analytical approach. Mass spectrometry establishes the correct molecular formula and the presence of bromine. IR spectroscopy confirms the key functional groups: an alcohol, a secondary amide, and a substituted aromatic ring. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the definitive connectivity map of the molecule. The HMBC experiment, in particular, serves as the lynchpin, connecting all fragments and leaving no ambiguity as to the final structure. This multi-technique, self-validating workflow represents the gold standard in chemical research, ensuring the integrity and accuracy of scientific findings.

References

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. PubChem. Retrieved from [Link]

-

Moreno-Fuquen, R., et al. (2011). 2-Bromo-2-methyl-N-p-tolylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1543. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-bromo-N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]benzamide. PubChem. Retrieved from [Link]

-

Oniga, I., et al. (2019). Synthesis of the N-(2-bromo-phenyl)-2hydroxy-benzamide derivatives. ResearchGate. Retrieved from [Link]

-

Oniga, I., et al. (2022). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules, 27(13), 4235. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromobenzamide. PubChem. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of N-benzylbenzamide (7). Retrieved from [Link]

-

OChem Tutorials. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Perjessy, A., et al. (2004). Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. Molecules, 9(4), 213-222. Retrieved from [Link]

-

University of Nairobi. (n.d.). Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. Retrieved from [Link]

- Google Patents. (n.d.). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.

-

Sabinet African Journals. (n.d.). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

-

Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

Perjessy, A., et al. (2004). Structure-acidity-IR spectra correlations for p-substituted N-phenylsulfonylbenzamides. Molecules, 9(4), 213-222. Retrieved from [Link]

-

SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

Sources

Unraveling the Mechanism of Action of 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide: A Technical Guide for Preclinical Investigation

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive technical framework for the elucidation of the mechanism of action of the novel chemical entity, 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide. Given the absence of extensive public data on this specific molecule, this guide is structured as a strategic research plan, leveraging established principles of drug discovery and the known biological activities of structurally related benzamide derivatives.

Introduction: The Therapeutic Potential of Benzamide Scaffolds

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of pharmacologically active compounds.[1] Derivatives of benzamide have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1] The therapeutic efficacy of these compounds often stems from their ability to modulate specific biological targets, such as enzymes and receptors. For instance, certain benzamide derivatives are known to inhibit poly(ADP-ribose)polymerase (PARP), an enzyme critical for DNA repair, while others act as antagonists at dopamine or serotonin receptors. A notable example is Benzamide Riboside, which is metabolized to an analogue of NAD that inhibits IMP dehydrogenase (IMPDH), a key enzyme in purine nucleotide synthesis.[2] The structural diversity of the benzamide class continues to inspire the synthesis and investigation of new derivatives with potentially novel mechanisms of action and therapeutic applications.[3][4]

Rationale for Investigation

The chemical structure of this compound, featuring a brominated phenyl ring and a substituted amide group, suggests several avenues for biological activity. The bromine substitution can influence the compound's pharmacokinetic properties and binding interactions. The N-substituted side chain, with its hydroxyl and methyl groups, may confer specificity for particular protein targets. Structurally similar N-substituted benzamides have shown potential as modulators of sphingosine-1-phosphate (S1P) receptors, which are crucial in lymphocyte trafficking and autoimmune diseases.[5] Furthermore, various N-substituted benzamides have exhibited antibacterial and antifungal properties, potentially by disrupting microbial cell wall synthesis or inhibiting essential enzymes.[5] Given these precedents, a systematic investigation into the mechanism of action of this compound is warranted to unlock its therapeutic potential.

Proposed Experimental Workflow for Mechanism of Action Elucidation

A multi-tiered approach is proposed to systematically identify the biological target(s) and delineate the mechanism of action of this compound. This workflow is designed to progress from broad, unbiased screening to specific target validation.

Figure 1: A comprehensive workflow for elucidating the mechanism of action of a novel compound.

Phase 1: Initial Screening and Target Identification

The initial phase focuses on identifying the potential biological space in which this compound is active.

A high-content phenotypic screen across a diverse panel of human cell lines (e.g., cancer cell lines from different tissues, immune cells) will provide initial insights into the compound's biological effects. Key parameters to be assessed include cell viability, proliferation, apoptosis, and morphological changes.

Table 1: Representative Phenotypic Screening Panel

| Cell Line | Tissue of Origin | Key Phenotypic Readout |

| A549 | Lung Carcinoma | Cell Viability (MTT Assay) |

| MCF-7 | Breast Adenocarcinoma | Apoptosis (Caspase-3/7 Glo) |

| Jurkat | T-cell Leukemia | Cytokine Secretion (ELISA) |

| RAW 264.7 | Macrophage | Nitric Oxide Production (Griess Assay) |

Based on the activities of related benzamides, a focused screen against panels of known drug targets is recommended. This could include:

-

Kinase Panel: To assess for inhibition of a broad range of protein kinases.

-

GPCR Panel: To evaluate activity at G-protein coupled receptors, including S1P receptors.[5]

-

Enzyme Panel: Including proteases and metabolic enzymes like IMPDH.[2]

Phase 2: Hit-to-Lead and Target Validation

Once initial hits are identified, the focus shifts to validating the primary target and understanding the compound's interaction with it.

Upon identification of a potential target, cell-based assays will be employed to determine the compound's effect on the downstream signaling pathway. For example, if the compound inhibits a specific kinase, a Western blot analysis for the phosphorylation of its known substrates would be performed.

Figure 2: A hypothetical signaling pathway illustrating kinase inhibition.

To confirm direct binding to the putative target, biophysical techniques such as Surface Plasmon Resonance (SPR) or Cellular Thermal Shift Assay (CETSA) will be utilized. These methods provide quantitative data on binding affinity and target engagement in a cellular context.

Phase 3: Lead Optimization and Preclinical Development

With a validated target and a clear understanding of the mechanism of action, the compound can enter the lead optimization phase. This involves synthesizing analogs to improve potency, selectivity, and pharmacokinetic properties.

Detailed Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the amidation of 2-bromobenzoyl chloride with 2-amino-2-methyl-1-propanol.

Protocol:

-

Dissolve 2-amino-2-methyl-1-propanol (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane) containing a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents).

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of 2-bromobenzoyl chloride (1.0 equivalent) in the same solvent dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with dilute aqueous HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This assay assesses the potential of the compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-treated control.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be tabulated for clear comparison and analysis.

Table 2: Hypothetical IC50 Values from In Vitro Assays

| Assay | Target/Cell Line | IC50 (µM) |

| Kinase Inhibition | Kinase X | 0.5 |

| NO Production | RAW 264.7 | 1.2 |

| Cell Viability | A549 | > 50 |

An IC50 value is the concentration of an inhibitor where the response (or binding) is reduced by half. Lower IC50 values indicate higher potency.

Conclusion

The proposed research plan provides a robust and systematic framework for elucidating the mechanism of action of this compound. By employing a combination of phenotypic screening, target-based assays, and biophysical methods, a comprehensive understanding of the compound's biological activity can be achieved, paving the way for its potential development as a novel therapeutic agent. The insights gained from these studies will be crucial for guiding future lead optimization and preclinical development efforts.

References

-

Synthesis of the N-(2-bromo-phenyl)-2hydroxy-benzamide derivatives - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

-

2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide - NIH. (n.d.). Retrieved January 31, 2026, from [Link]

-

2-Bromo-2-methyl-N-p-tolylpropanamide - PMC - NIH. (n.d.). Retrieved January 31, 2026, from [Link]

-

Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]

- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents. (n.d.).

-

Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - NIH. (n.d.). Retrieved January 31, 2026, from [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. (n.d.). Retrieved January 31, 2026, from [Link]

-

Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives with Antifugal Activity. (n.d.). Retrieved January 31, 2026, from [Link]

Sources

Technical Guide: Safety and Handling of 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

[1]

Part 1: Chemical Identity & Significance[1]

Compound Profile

2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a functionalized benzamide derivative utilized primarily as a building block in the synthesis of non-steroidal androgen receptor (AR) antagonists.[1][2][3][4] Structurally, it combines an aryl bromide moiety (facilitating downstream cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig) with a hindered amide linkage derived from an amino-alcohol.[1]

| Property | Detail |

| Chemical Name | This compound |

| Molecular Formula | C₁₁H₁₄BrNO₂ |

| Molecular Weight | ~272.14 g/mol |

| Physical State | White to off-white crystalline solid (typical for this class) |

| Solubility | Soluble in DMSO, DMF, Methanol, DCM; Poorly soluble in water.[1] |

| Key Functionalities | Aryl Bromide (Reactive), Amide (Stable), Primary Alcohol (Nucleophilic) |

Strategic Importance

In drug discovery, this scaffold serves as a "Ring A" mimetic for second-generation antiandrogens (similar to Enzalutamide or Apalutamide precursors). The ortho-bromo substituent is sterically demanding and electronically significant, often serving as a handle for coupling to bi-aryl systems.

Part 2: Hazard Profiling & Safety Assessment (GHS)[1]

Critical Note: As a specific intermediate without a widely published unique SDS, safety protocols must be derived from Structure-Activity Relationships (SAR) and precursor data. This guide adopts a "Precautionary Principle," assuming the compound possesses the toxicity of its most hazardous pharmacophore.

Derived GHS Classification

| Hazard Class | Category | H-Statement | Rationale |

| Skin Irritation | Cat 2 | H315 : Causes skin irritation.[1] | Characteristics of halogenated benzamides. |

| Eye Irritation | Cat 2A | H319 : Causes serious eye irritation.[1][5][6] | Presence of amide/alcohol H-bond donors/acceptors.[1][7][8] |

| Reproductive Toxicity | Cat 2 (Suspected) | H361 : Suspected of damaging fertility or the unborn child. | CRITICAL: Structural similarity to AR antagonists implies potential endocrine disruption. |

| STOT - SE | Cat 3 | H335 : May cause respiratory irritation.[1][5][6] | Dust inhalation hazard.[6] |

Precursor Hazards (Synthesis Context)

Part 3: Engineering Controls & Personal Protective Equipment (PPE)

To ensure scientific integrity, the handling of this compound requires a Band 3 Containment Strategy (OEB 3 equivalent) due to the potential for biological activity.

Engineering Controls

-

Primary Containment: All weighing and open handling of the solid must be performed inside a Certified Chemical Fume Hood or a Powder Containment Enclosure .

-

Air Exchange: Minimum 100 fpm (0.5 m/s) face velocity.

-

HEPA Filtration: Recommended for exhaust if handling quantities >10g to prevent environmental release of bioactive dust.

PPE Matrix[1]

-

Respiratory: N95/P2 disposable respirator (minimum) for solid handling; Half-mask with organic vapor/acid gas cartridges if heating or using volatile solvents.[1]

-

Dermal: Double nitrile gloves (0.11 mm minimum thickness). Change outer gloves immediately upon contamination.

-

Ocular: Chemical splash goggles. Safety glasses are insufficient due to the corrosive nature of potential hydrolysis products (HBr/HCl traces).

-

Body: Lab coat required; Tyvek sleeves recommended during scale-up synthesis.[1]

Part 4: Operational Workflow (Synthesis & Isolation)

The synthesis typically involves a Schotten-Baumann or anhydrous acylation reaction.[1] The following protocol minimizes hydrolysis of the acid chloride and controls the exotherm.

Synthesis Protocol (Self-Validating)

Reaction: 2-Bromobenzoyl chloride + 2-Amino-2-methyl-1-propanol

-

Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) under Nitrogen atmosphere.

-

Solvation: Dissolve 1.0 equiv of 2-Amino-2-methyl-1-propanol in anhydrous Dichloromethane (DCM) or THF.

-

Base Addition: Add 1.2 equiv of Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Validation: Ensure reaction mixture is basic (pH > 9 on wet paper).

-

Cooling: Cool mixture to 0°C (Ice/Water bath). Causality: Low temperature prevents O-acylation of the alcohol, favoring the desired N-acylation (Amide formation).[1]

-

Addition: Add 1.0 equiv of 2-Bromobenzoyl chloride dropwise over 30 minutes.

-

Safety Check: Monitor internal temperature; do not exceed 5°C.

-

-

Quench & Workup: Stir at RT for 2 hours. Quench with sat. NaHCO₃. Extract with DCM. Wash organic layer with 1N HCl (to remove unreacted amine) and Brine.

-

Isolation: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.

Visualization: Synthesis Safety Loop

The following diagram illustrates the critical decision points during synthesis to prevent runaway exotherms or impurity formation.

Caption: Figure 1.[1] Thermal control logic for the acylation reaction. Priority is placed on maintaining <5°C to ensure regioselectivity and safety.

Part 5: Emergency Response & Exposure Management[1]

Spill Protocol[1]

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE Up: Don full PPE (including respirator) before re-entering.

-

Contain: If solid, cover with wet paper towels to prevent dust generation. If liquid solution, use absorbent pads.

-

Clean: Wipe surfaces with 10% soap/water solution, followed by 70% Isopropanol.

-

Disposal: All waste goes into High Hazard/Cytotoxic waste bins (due to potential reproductive toxicity).

Exposure Decision Tree

Immediate action is required upon exposure. Do not wait for symptoms.

Caption: Figure 2.[1] Immediate response triage for exposure. Medical evaluation is mandatory due to potential systemic effects.

Part 6: Storage & Stability[1][7]

-

Storage Conditions: Store at 2-8°C (Refrigerated). While benzamides are generally stable, the alcohol group can induce slow intramolecular cyclization or oxidation over time.

-

Light Sensitivity: Protect from light (amber vials) due to the aryl bromide, which can undergo photodehalogenation over long periods.

-

Incompatibilities: Strong oxidizing agents, strong bases, and active metals (Li, Na, Mg).

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for this compound (Analog Search). Retrieved from [Link]

- Bayer Pharma AG (2014).Patent WO2014041006A1: Substituted Pyrazoles and their use as Androgen Receptor Antagonists. (Contextualizing the handling of AR antagonist intermediates).

-

Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication Standard (HCS). Retrieved from [Link]

Sources

- 1. 1216566-00-5|2-Bromo-N-(3-hydroxypropyl)-2-methylpropanamide|BLD Pharm [bldpharm.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. biosynth.com [biosynth.com]

- 6. fishersci.com [fishersci.com]

- 7. CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol - Google Patents [patents.google.com]

- 8. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]

2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide material safety data sheet (MSDS)

Executive Summary

2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a specialized organic intermediate primarily utilized in the synthesis of 2-substituted oxazolines, which serve as critical ligands in asymmetric catalysis and as robust protecting groups for carboxylic acids. This monograph integrates material safety data with advanced synthesis protocols and mechanistic insights, designed for researchers requiring high-fidelity technical guidance.

Unlike standard commercial reagents, this compound is frequently synthesized in situ or as a discrete intermediate. Its handling requires specific attention to its potential as a skin and eye irritant, as well as its role as a precursor to biologically active scaffolds.

Part 1: Chemical Architecture & Identity

Structural Analysis

The molecule features a benzamide core substituted at the ortho position with a bromine atom and at the nitrogen with a 1-hydroxy-2-methylpropan-2-yl group (derived from 2-amino-2-methyl-1-propanol). The ortho-bromo substituent introduces significant steric hindrance, influencing the conformation of the amide bond and the reactivity of the aromatic ring in subsequent cross-coupling reactions.

| Property | Specification |

| Systematic Name | This compound |

| Molecular Formula | C₁₁H₁₄BrNO₂ |

| Molecular Weight | 272.14 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in Water |

| Melting Point | 98–102 °C (Estimated based on structural analogs) |

| CAS Number | Not widely listed (Analogous to 3-bromo isomer: 211388-38-4) |

Synthetic Pathway & Mechanism

The synthesis typically involves the nucleophilic acyl substitution of 2-bromobenzoyl chloride with 2-amino-2-methyl-1-propanol. The steric bulk of the ortho-bromo group necessitates careful control of reaction temperature to minimize side reactions (e.g., O-acylation vs. N-acylation).

Reaction Workflow Diagram

Figure 1: Mechanistic pathway for the synthesis of this compound via Schotten-Baumann conditions.

Part 2: Hazard Profiling & Toxicology (GHS)

Hazard Classification

Based on structure-activity relationships (SAR) of halogenated benzamides, this compound is classified as an Irritant . The alkyl-hydroxyl moiety adds potential for hydrogen bonding interactions with mucous membranes.

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | H315 |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | H319 |

| STOT - Single Exposure | Category 3 | May cause respiratory irritation. | H335 |

Toxicological Insights

-

Acute Toxicity: Expected to be low (LD50 > 2000 mg/kg, oral, rat) based on analog data.

-

Sensitization: No specific data; however, benzamides are generally low sensitizers compared to their acid chloride precursors.

-

Carcinogenicity: Not listed by IARC, NTP, or OSHA.

Part 3: Safe Handling & Storage Protocols

Engineering Controls

-

Ventilation: All operations involving the solid or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

-

Containment: Use secondary containment trays when handling liquid solutions (e.g., during extraction).

Personal Protective Equipment (PPE)

-

Eye/Face: Chemical safety goggles (ANSI Z87.1) are mandatory.[1] Face shields are recommended during large-scale synthesis.

-

Skin: Nitrile rubber gloves (0.11 mm thickness minimum). Double gloving is advised when handling the precursor acid chloride.

-

Body: Lab coat with long sleeves and closed-toe shoes.

Storage Stability

-

Conditions: Store in a cool, dry place (2–8 °C recommended for long-term). Keep container tightly closed.

-

Incompatibilities: Strong oxidizing agents (e.g., KMnO₄), strong bases, and strong acids. The amide bond is susceptible to hydrolysis under extreme pH.

Part 4: Emergency Response System

In the event of exposure or release, immediate action is required. The following decision logic outlines the critical response steps.

Emergency Response Logic Diagram

Figure 2: Decision matrix for emergency response protocols involving this compound.

Part 5: Applications & Experimental Context[2][3]

Precursor for Oxazoline Ligands

The primary utility of this compound is its conversion into 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline . This oxazoline derivative is a versatile intermediate for:

-

Heck Reactions: The ortho-bromo group allows for palladium-catalyzed coupling to form biaryl oxazolines.

-

Ligand Synthesis: Precursor to chiral bis(oxazoline) (Box) ligands or phosphino-oxazoline (PHOX) ligands used in asymmetric catalysis.

Experimental Protocol: Cyclization to Oxazoline

To validate the utility of the amide, the following cyclization protocol is standard:

-

Reagents: Amide (1.0 equiv), Thionyl Chloride (SOCl₂, 1.5 equiv), DCM (Solvent).

-

Procedure:

-

Dissolve the amide in dry DCM at 0 °C.

-

Add SOCl₂ dropwise.

-

Stir at RT for 2–4 hours (monitoring by TLC for disappearance of amide).

-

Quench with saturated NaHCO₃.

-

Extract with DCM, dry over MgSO₄, and concentrate.

-

-

Outcome: Formation of the oxazoline ring via cyclodehydration.

References

-

GHS Classification Standards. Globally Harmonized System of Classification and Labelling of Chemicals (GHS). United Nations, 2021. Link

-

Benzamide Synthesis. Schotten-Baumann Reaction. Organic Chemistry Portal. Link

-

Oxazoline Formation. Synthesis of 2-Oxazolines from Carboxylic Acids and Amino Alcohols.[2] Journal of Organic Chemistry, 2018. Link

-

Analogous Compound Data. 3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide Safety Data. Fluorochem. Link

Sources

Methodological & Application

Application Note: Microwave-Assisted Synthesis of N-Substituted Benzamides

Abstract & Strategic Relevance

N-substituted benzamides represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous antipsychotics (e.g., Sulpiride), antiemetics (e.g., Metoclopramide), and histone deacetylase (HDAC) inhibitors. Traditional thermal synthesis (reflux) often suffers from slow kinetics, poor atom economy, and thermal degradation of sensitive substrates.

This guide details two distinct microwave-assisted protocols:

-

The "Green" Protocol: Solvent-free direct amidation using boric acid catalysis, prioritizing atom economy and scalability.

-

The "MedChem" Protocol: Coupling-agent promoted synthesis (HATU/T3P) for high-throughput library generation of complex substrates.

Microwave (MW) irradiation offers a kinetic advantage not just through rapid heating, but via the Maxwell-Wagner effect , where energy is transferred directly to the reacting species (dipoles) rather than via convection, resulting in inverted temperature gradients and rapid transition state access.

Mechanistic Insight: The Microwave Advantage

Unlike conventional heating, where heat transfers from the vessel wall inward, MW irradiation targets the reaction mixture directly.[1] The primary mechanism driving amidation efficiency is Dipolar Polarization .

Dipolar Polarization Mechanism

When polar molecules (like DMF, water, or the benzamide transition state) are exposed to an oscillating electromagnetic field (2.45 GHz), they attempt to align with the field. As the field oscillates billions of times per second, the molecular lag (phase difference) causes internal friction, generating instantaneous volumetric heat.

Reaction Pathway Visualization

The following diagram illustrates the activation pathway and the kinetic advantage provided by MW irradiation.

Figure 1: Mechanism of microwave-induced dielectric heating leading to accelerated amidation.

Experimental Protocols

Protocol A: Green Synthesis (Solvent-Free, Boric Acid Catalyzed)

Best for: Scale-up, simple substrates, Green Chemistry compliance. Mechanism: Boric acid forms a reactive mixed anhydride intermediate (acyloxyboron species), facilitating amine attack.

Reagents:

-

Benzoic acid derivative (1.0 equiv)

-

Amine (Primary/Secondary, 1.1 equiv)

-

Boric Acid (

, 10 mol%) -

Solvent: None (Neat)

Step-by-Step Procedure:

-

Trituration: In a mortar, grind the carboxylic acid, amine, and boric acid until a homogeneous paste/powder is formed. This intimate mixing is critical for solvent-free efficiency.

-

Vessel Loading: Transfer the mixture into a 10 mL microwave-transparent process vial (e.g., Pyrex or Silicon Carbide). Cap with a septum designed for pressure release (though pressure remains low in open-vessel mode, closed is preferred for volatile amines).

-

Irradiation Parameters:

-

Mode: Dynamic Power (maintains temp).

-

Temperature: 160°C.[2]

-

Ramp Time: 2 minutes.

-

Hold Time: 10–15 minutes.

-

Stirring: High (magnetic stir bar).

-

-

Workup:

-

Cool to 50°C.

-

Add 10 mL warm water (solubilizes boric acid and unreacted amine salts).

-

Filter the precipitated solid amide.[2]

-

Wash with 10%

to remove unreacted acid. -

Recrystallize from Ethanol/Water if necessary.

-

Protocol B: MedChem High-Throughput (Coupling Agent Promoted)

Best for: Complex/chiral substrates, library generation, low-temperature requirements. Reagents:

-

Carboxylic Acid (1.0 equiv)[3]

-

Amine (1.0 equiv)

-

Coupling Agent: T3P (Propylphosphonic anhydride, 50% in EtOAc) (1.5 equiv) OR HATU (1.2 equiv).

-

Base: DIPEA (3.0 equiv)

-

Solvent: Ethyl Acetate (for T3P) or DMF (for HATU).

Step-by-Step Procedure:

-

Dissolution: Dissolve acid and base in the solvent within the MW vial. Stir for 1 min.

-

Activation: Add the coupling agent (T3P/HATU). Stir for 2 mins at Room Temp (RT).

-

Addition: Add the amine. Cap the vial (Crimped Aluminum/Teflon seal).

-

Irradiation Parameters:

-

Temperature: 80°C (mild heating prevents epimerization).

-

Power: Max 150W (Power cycling enabled).

-

Hold Time: 5–10 minutes.

-

-

Workup:

-

For T3P/EtOAc: Wash organic layer directly with water, 1N HCl, and Brine. Evaporate.

-

For HATU/DMF: Dilute with EtOAc, wash with

(aq) to remove DMF, then standard acid/base wash.

-

Optimization & Data Analysis

Solvent Selection Guide (Loss Tangent)

The efficiency of MW heating depends on the solvent's Loss Tangent (

| Solvent | Heating Efficiency | Recommended Use | |

| Ethylene Glycol | 1.350 | Ultra-High | High-temp, difficult substrates |

| Ethanol | 0.941 | High | General purpose, green |

| DMF | 0.161 | Medium | Standard for HATU/library synthesis |

| Water | 0.123 | Medium | Aqueous phase reactions |

| Ethyl Acetate | 0.059 | Low | Requires "susceptor" (e.g., SiC vial) or ionic liquids |

| Hexane | 0.020 | None | Do not use (Transparent to MW) |

Comparative Yields (Conventional vs. MW)

Data summarized from comparative studies (see References).

| Substrate Entry | Product | Method A (Thermal Reflux, 8h) | Method B (MW, 10 min) | Yield Increase |

| 1 | N-Phenylbenzamide | 65% | 92% | +27% |

| 2 | 4-Chloro-N-benzylbenzamide | 58% | 89% | +31% |

| 3 | N-(2-Pyridyl)benzamide | 45% | 85% | +40% |

Workflow Logic & Safety

The following diagram outlines the decision logic for selecting the correct protocol and the safety steps required for pressurized MW vessels.

Figure 2: Decision matrix and experimental workflow for MW-assisted benzamide synthesis.

References

-

Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. [Link]

-

Charville, H., et al. (2010). The Thermal Effect of Microwave Heating in Organic Synthesis. The Journal of Organic Chemistry. [Link]

-

Gohil, L. M., & Noolvi, M. N. (2021).[4] Solvent-free synthesis of amide: a novel technique of green chemistry.[4][5][6] Asian Journal of Pharmaceutical and Clinical Research. [Link]

-

Draj, I., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids.[5][7] Molecules. [Link]

-

Kaur, A., et al. (2018). Conventional vs microwave assisted synthesis of different substituted heterocyclic amides. Journal of the Indian Chemical Society. [Link]

Sources

- 1. asianjpr.com [asianjpr.com]

- 2. scispace.com [scispace.com]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Application Note: High-Purity Isolation of 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide via Silica Gel Chromatography

Executive Summary

This guide details the chromatographic purification of 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide , a critical intermediate often employed in the synthesis of oxazolines (via cyclodehydration) and peptidomimetics. The synthesis typically involves the N-acylation of 2-amino-2-methyl-1-propanol with 2-bromobenzoyl chloride.

The primary purification challenge lies in distinguishing the target N-acylated product (amide) from the thermodynamically possible O-acylated byproduct (ester), unreacted amine (streaking base), and residual 2-bromobenzoic acid. This protocol leverages the distinct hydrogen-bonding capabilities of the hydroxy-amide motif to achieve baseline separation using a standard Normal Phase (NP) Silica workflow.

Physicochemical Analysis & Separation Logic

To design an effective separation, we must understand the intermolecular forces at play between the analyte, the impurities, and the silica stationary phase (

Component Properties

| Component | Structure/Functionality | Polarity Estimate (LogP) | Interaction with Silica | Elution Prediction |

| Target Molecule | Amide (H-donor/acceptor) + | Moderate (~1.5 - 2.0) | Strong H-bonding (OH & NH) | Middle |

| O-Acylated Byproduct | Ester + Free Amine | Moderate/Variable | Amine interacts strongly with silanols | Late/Streaking (unless protonated) |

| Di-acylated Byproduct | Ester + Amide (No free OH/NH) | High Lipophilicity | Weak (No H-donors) | Early (Front) |

| 2-Bromobenzoic Acid | Carboxylic Acid | Polar/Acidic | Very Strong (Chemisorption) | Late/Retained |

| 2-bromobenzoyl chloride | Acid Chloride | Reactive/Lipophilic | Hydrolyzes on column to Acid | N/A (Decomposes) |

The "Thorpe-Ingold" Factor

The gem-dimethyl group on the amino-alcohol backbone (from 2-amino-2-methyl-1-propanol) induces the Thorpe-Ingold effect (angle compression). While this favors the desired N-acylation and subsequent cyclization, it also increases steric bulk around the amide. This steric hindrance slightly reduces the binding affinity of the amide nitrogen to the silica surface compared to less substituted benzamides, allowing for elution with moderate polarity solvents (30-50% EtOAc).

Separation Logic Diagram (Graphviz)

Figure 1: Mechanistic interaction of crude components with Silica Gel 60, dictating the elution order.

Method Development & Scouting

Before committing the bulk crude to the column, a Thin Layer Chromatography (TLC) scout is mandatory to define the solvent system.

TLC Protocol

-

Stationary Phase: Silica Gel 60

aluminum-backed plates. -

Visualization: UV Lamp (254 nm) is primary. The benzamide chromophore is UV active.

-

Secondary Stain:

(basic) will stain the alcohol functionality yellow/brown if UV is ambiguous.

-

-

Solvent System Scouting:

-

100% Hexanes: Check if non-polar impurities move to solvent front.

-

20% EtOAc / 80% Hexanes: Target

should be ~0.1 - 0.2. -

50% EtOAc / 50% Hexanes: Target

should be ~0.4 - 0.5 (Ideal for column).

-

Target Metrics:

-

Optimal

: 0.35 in the chosen isocratic mobile phase (or the elution point of a gradient). -

Separation (

): Minimum 0.15 separation from the nearest impurity.

Detailed Purification Protocol

Materials

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Mobile Phase A: Hexanes (or Heptane).

-

Mobile Phase B: Ethyl Acetate (EtOAc).

-

Loading Solvent: Dichloromethane (DCM) or Toluene (minimal volume).

Step-by-Step Procedure

Step 1: Column Preparation (Slurry Packing)

-

Calculate silica mass: Use 30g to 50g of silica per 1g of crude material . This high ratio is necessary due to the potential for "streaking" caused by the free hydroxyl group.

-

Prepare a slurry of silica in 10% EtOAc/Hexanes .

-

Pour into the column and pack under air pressure. Ensure the sand bed is level.

-

Crucial: Flush with 2 column volumes (CV) of the starting solvent (e.g., 10% EtOAc) to equilibrate the silica and remove air bubbles.

Step 2: Sample Loading (Liquid Loading)

-

Method: Dissolve the crude residue in the minimum amount of DCM.[1]

-

Application: Carefully pipette the solution onto the sand bed without disturbing the silica interface.

-

Rinse: Rinse the flask with 0.5 mL DCM and apply to the column.

-

Elution Start: Push the sample into the silica bed until the liquid level matches the sand level. Gently add 1 cm of starting solvent (10% EtOAc/Hex) and push down again. Repeat once. Then fill the reservoir.

Step 3: Gradient Elution

Run a stepwise gradient to ensure separation of the non-polar impurities before the target elutes.

| Gradient Step | Mobile Phase Composition | Volume (CV = Column Volume) | Purpose |

| 1 | 10% EtOAc / 90% Hexanes | 2 CV | Elute non-polar oils/di-acylated byproducts. |

| 2 | 20% EtOAc / 80% Hexanes | 3 CV | Move target slowly; elute impurities with |

| 3 | 35% EtOAc / 65% Hexanes | 4-5 CV | Target Elution Window. Collect small fractions. |

| 4 | 50% EtOAc / 50% Hexanes | 2 CV | Flush remaining target (tailing). |

| 5 | 100% EtOAc | 2 CV | Wash column (strip polar acids/amines). |

Step 4: Fraction Analysis

-

Spot every 3rd fraction on a TLC plate.

-

Develop in 50% EtOAc/Hexanes .

-

Pool fractions containing the single spot corresponding to the target amide.

-

Purity Check: The target should appear as a dark, UV-active spot. If the spot has a "tail" or "streak," it indicates residual acid or amine co-elution.

Workflow Diagram (Graphviz)

Figure 2: Operational workflow for the purification process.

Troubleshooting & Optimization

Issue: "Streaking" on TLC/Column

-

Cause: The free hydroxyl group or residual carboxylic acid is interacting too strongly with the acidic silanols of the silica.

-

Solution: Add 1% Triethylamine (TEA) to the mobile phase during column equilibration and elution. This neutralizes the silica surface. Note: TEA is difficult to remove; rotovap thoroughly and potentially wash the final solid with dilute HCl if the product is acid-stable.

Issue: Product Co-elutes with Impurity

-

Cause: Gradient slope is too steep.

-

Solution: Switch to an isocratic run. If the target elutes at 35% EtOAc in the gradient, run the entire column isocratically at 25% EtOAc . This increases the residence time and effective plate count (

).

Issue: Poor Solubility in Loading Solvent

-

Cause: The hydroxy-amide crystallizes in Hexanes/DCM.

-

Solution: Use Dry Loading .[4] Dissolve crude in MeOH/DCM, add silica (1:1 mass ratio to crude), and rotovap to a dry flowing powder. Load this powder on top of the sand bed.

Safety Considerations

-

Benzoyl Chlorides: Highly corrosive and lachrymators.[5] Ensure all starting material is quenched before purification.

-

Silica Dust: Inhalation hazard. Always pack columns in a fume hood and wear an N95 mask or respirator.

-

Solvents: Hexanes are neurotoxic; Ethyl Acetate is flammable. Use proper ventilation.[5]

References

-

BenchChem. (2025).[3][5][6][7] Synthesis of N-(1-hydroxypropan-2-yl)benzamide: An Application Note and Detailed Protocol. Retrieved from

-

Sigma-Aldrich. (n.d.). Solvent Systems for Thin-layer Chromatography of Novabiochem Products. Retrieved from

-

ResearchGate. (2019). Characterization of the reaction of 2-amino-2-methyl-1-propanol with oligonucleotides. (Demonstrates reactivity and polarity of the amino-alcohol starting material). Retrieved from

-

ChemicalBook. (2013). 2-bromo-N-hydroxybenzamide synthesis and purification methods. Retrieved from

(Note: While specific literature for this exact derivative is sparse, the protocol is derived from standard "General Procedures" for N-substituted benzamides as validated in References 1 and 4.)

Sources

- 1. 2-Amino-2-methyl-1-propanol- Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 2. openaccesspub.org [openaccesspub.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Bromo-2-methyl-N-p-tolylpropanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

1H NMR characterization of 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Application Note: High-Resolution 1H NMR Profiling of 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Abstract & Strategic Utility

This guide details the structural characterization of This compound (CAS: 211388-38-4).[1] This molecule is a critical "pivotal intermediate" in medicinal chemistry, specifically serving as a precursor for oxazoline-based ligands and hindered peptidomimetics.[1]

The steric bulk of the tert-butyl-like amine combined with the ortho-bromo substitution creates a unique electronic and steric environment.[1] Standard ¹H NMR in chloroform (

Materials & Instrumentation

| Component | Specification | Purpose |

| Analyte | This compound | Target Molecule |

| Solvent A (Primary) | DMSO- | Recommended: Stabilizes exchangeable protons (OH, NH) for integration.[1] |

| Solvent B (Secondary) | Optional: For comparison with historical lipophilic data. | |

| Instrument | 400 MHz (or higher) NMR Spectrometer | Minimum field strength for aromatic resolution.[2][1] |

| Tube | 5mm Precision NMR Tube | High-throughput standard.[1] |

Experimental Protocol

Sample Preparation (The "Dry-Lock" Method)

Context: Moisture is the enemy of this analysis. Water signals in DMSO can overlap with the aliphatic region or induce proton exchange.

-

Massing: Weigh 10–15 mg of the solid analyte into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-

.-

Critical Step: If the sample appears cloudy, sonicate for 30 seconds. The solution must be homogeneous.

-

-

Transfer: Filter the solution through a small plug of glass wool into the NMR tube if any particulates remain.

-

Equilibration: Allow the sample to sit in the probe for 2 minutes to reach thermal equilibrium (typically 298 K) before locking.

Acquisition Parameters

-

Pulse Sequence: zg30 (Standard 30° pulse)

-

Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of the aromatic protons).[2][1]

-

Spectral Width: -2 to 14 ppm (To capture downfield Amide NH).[1]

Structural Assignment & Data Analysis

The molecule consists of three distinct magnetic domains: the Hindered Amide , the Amino-Alcohol Tail , and the 2-Bromophenyl Core .

Representative Chemical Shift Data (DMSO- )

| Region | Assignment | Shift ( | Multiplicity | Integral | Coupling ( | Interpretation |

| Amide | NH | 7.95 – 8.10 | Singlet (br) | 1H | - | Deshielded by carbonyl; sharp in DMSO, broad in |

| Aromatic | H-3 | 7.60 – 7.65 | Doublet (d) | 1H | 8.0 | Ortho to Bromine.[1] Most deshielded aromatic signal.[1] |

| Aromatic | H-6 | 7.38 – 7.45 | Doublet (d) | 1H | 7.6 | Ortho to Carbonyl.[1] |

| Aromatic | H-4, H-5 | 7.25 – 7.35 | Multiplet (m) | 2H | - | Meta/Para protons overlap.[1] |

| Labile | OH | 4.80 – 5.00 | Triplet (t) | 1H | 5.5 | Couples to |

| Aliphatic | CH₂ | 3.50 – 3.60 | Doublet (d) | 2H | 5.5 | Methylene adjacent to OH.[2][1] Becomes a singlet if OH exchanges.[1] |

| Aliphatic | (CH₃)₂ | 1.30 – 1.35 | Singlet (s) | 6H | - | Gem-dimethyl group.[1] Diagnostic "tall" singlet. |

Mechanistic Insight: The "Ortho-Bromo" Effect

The 2-bromo substituent exerts a steric twist on the amide bond.[1] Unlike unsubstituted benzamides, the phenyl ring cannot be fully coplanar with the amide carbonyl.

-

Observation: This twist reduces conjugation, slightly shielding the amide NH compared to planar analogs.

-

Diagnostic: The H-3 proton (adjacent to Br) is the furthest downfield aromatic signal due to the inductive electron-withdrawing nature of Bromine (electronegativity) and the anisotropy of the C-Br bond.

Logic & Workflow Visualization

Diagram: Analytical Decision Tree

This workflow ensures that the user correctly distinguishes the product from common impurities (e.g., unreacted benzoyl chloride or amino alcohol).[2]

Caption: Step-by-step logic flow for validating the identity of this compound via NMR.

Troubleshooting & Validation

The "D₂O Shake" Test

If the OH (4.9 ppm) and NH (8.0 ppm) signals are ambiguous or overlapping with aromatics:

-

Add 1 drop of

to the NMR tube.[2] -

Shake vigorously and re-acquire.[1]

-

Result: The OH and NH signals will vanish (exchange with D). The

doublet at 3.55 ppm will collapse into a singlet (loss of coupling). This confirms the connectivity of the amino-alcohol side chain.

Common Impurities

-

Triethylamine (TEA): Often used as a base in synthesis.[2][1][3] Look for a quartet at ~2.5 ppm and triplet at ~1.0 ppm.

-

Dichloromethane (DCM): Synthesis solvent.[2][1][3] Singlet at 5.76 ppm.[1]

-

2-Bromobenzoic Acid: Hydrolysis byproduct.[1] Look for a broad OH shift >11 ppm.

References

-

Abraham, R. J., et al. (2006).[4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

-

Doc Brown's Chemistry. (2023).[1] "1H NMR spectrum of 2-bromo-2-methylpropane (structural analog analysis)."

-

ChemicalBook. (2023).[1] "2-Bromobenzamide spectral data and fragmentation."

-

BenchChem. (2025).[1][3] "Synthesis and Characterization of N-substituted benzamides."

Sources

Unveiling the Molecular Architecture: A Guide to X-ray Crystallography of Novel Benzamide Derivatives

Introduction: The Pivotal Role of Benzamide Derivatives and Structural Insight in Drug Discovery

Benzamide and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents targeting a wide array of diseases.[1] Their versatility as a scaffold allows for interaction with diverse biological targets.[1] The precise three-dimensional arrangement of atoms within these molecules is paramount, as it governs their interaction with biological macromolecules and ultimately dictates their efficacy and selectivity. X-ray crystallography stands as the definitive technique for elucidating these intricate molecular structures, providing unambiguous, high-resolution insights that are critical for structure-activity relationship (SAR) studies, lead optimization, and intellectual property protection.[1][2][3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for obtaining and analyzing high-quality single crystals of novel benzamide derivatives suitable for X-ray diffraction analysis.

The journey from a promising benzamide-based compound to a viable drug candidate is often guided by a deep understanding of its molecular structure. By visualizing the precise binding mode of a benzamide derivative within its target protein, medicinal chemists can make rational, data-driven decisions to enhance potency, improve selectivity, and optimize pharmacokinetic properties.[2][3] This process of structure-based drug design is a cornerstone of modern pharmaceutical research.[6]

The Crystallization Challenge: From Powder to Precious Gem

The critical, and often most challenging, step in X-ray crystallography is obtaining high-quality single crystals.[4] For novel benzamide derivatives, this process is an empirical science, influenced by factors such as purity, solvent selection, temperature, and the chosen crystallization technique.[1] A compound that is greater than 95% pure is crucial, as impurities can significantly impede crystal growth.[1]

Key Crystallization Methodologies

Three primary techniques have proven effective for the crystallization of benzamide derivatives:

-

Slow Evaporation: This is often the simplest and most common method for growing single crystals.[1] It relies on the gradual increase in solute concentration as the solvent evaporates, leading to supersaturation and subsequent crystal formation.[1]

-

Causality: The slow rate of evaporation is key. Rapid evaporation tends to produce a multitude of small, poorly ordered crystals, whereas a slower process allows for the ordered assembly of molecules into a single, well-defined lattice. The choice of a solvent with moderate volatility is therefore critical.[1]

-

-

Vapor Diffusion: This technique is particularly advantageous when only small quantities of the compound are available.[1] It involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound in a "good" solvent.[1] This gradual change in solvent composition reduces the solubility of the benzamide derivative, promoting crystallization.

-

Causality: The controlled rate of diffusion of the anti-solvent into the drop containing the compound solution is the driving force. This gradual perturbation of the system's equilibrium allows for a slow and controlled approach to supersaturation, which is ideal for the growth of large, well-ordered crystals.

-

-

Solvent Layering: This method involves carefully layering a solution of the compound with a miscible anti-solvent of a different density.[1] Crystallization occurs at the interface as the two solvents slowly mix.[1]

-

Causality: The difference in density between the solvent and anti-solvent creates a stable interface, allowing for very slow mixing through diffusion. This extremely gentle change in the local solvent environment can be highly effective for compounds that are difficult to crystallize by other methods.

-

Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates the typical workflow for the X-ray crystallographic analysis of a novel benzamide derivative.

Caption: Overall workflow for X-ray crystallography of benzamide derivatives.

Detailed Protocols

Protocol 1: Crystallization by Slow Evaporation

-

Solvent Selection: Choose a solvent in which the benzamide derivative exhibits moderate solubility. Ethanol, ethyl acetate, and acetone are often good starting points.[1] Highly volatile solvents like dichloromethane may evaporate too quickly, leading to the formation of small or poor-quality crystals.[1]

-

Dissolution: Dissolve 5-20 mg of the purified benzamide derivative in 0.5-2 mL of the chosen solvent in a clean vial. Gentle warming can be applied to aid dissolution, but ensure the compound is stable at elevated temperatures.

-

Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for slow, controlled evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature.

-

Monitoring and Harvesting: Monitor the vial periodically for crystal growth. Once suitable crystals have formed, carefully harvest them using a cryo-loop and a small amount of the mother liquor.

Protocol 2: Crystallization by Vapor Diffusion (Hanging Drop Method)

-

Reservoir Preparation: Pipette 500 µL of the anti-solvent into the well of a crystallization plate.

-

Drop Preparation: On a siliconized glass coverslip, place a 1-5 µL drop of a concentrated solution of the benzamide derivative in a "good" solvent (e.g., dichloromethane, chloroform, toluene).[1]

-

Assembly: Invert the coverslip and seal the reservoir with it, ensuring a tight seal with grease.[1]

-

Equilibration: The more volatile anti-solvent will slowly diffuse into the drop containing the compound, causing it to become supersaturated and inducing crystallization.[1]

-

Monitoring and Harvesting: As with the slow evaporation method, monitor for crystal growth and harvest suitable crystals once they have formed.[1]

Data Collection and Processing: From Diffraction to Electron Density

Once a suitable single crystal is obtained, the next step is to collect X-ray diffraction data. This is typically performed using a diffractometer equipped with a high-intensity X-ray source (e.g., a rotating anode or synchrotron) and a sensitive detector.

The optimal strategy for data collection will depend on the properties of the crystal, the X-ray source, and the specific goals of the experiment.[7] A careful strategy is necessary to extract the maximum amount of information from the data.[7]

The collected diffraction images are then processed to determine the unit cell parameters, space group, and the intensities of the individual reflections. This processed data is then used for structure solution and refinement.

Structure Solution and Refinement: Building the Molecular Model

The process of determining the three-dimensional structure from the diffraction data involves two key stages: structure solution and refinement.

-

Structure Solution: This involves determining the initial phases of the diffracted X-rays, which allows for the calculation of an initial electron density map. For small molecules like benzamide derivatives, direct methods are commonly employed using software such as SHELXT.

-

Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares procedure to improve the agreement between the observed diffraction data and the data calculated from the model.[8] This iterative process is typically carried out using software like SHELXL, often within a graphical user interface such as Olex2.[9][10][11][12]

The following diagram illustrates the iterative nature of structure refinement.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. migrationletters.com [migrationletters.com]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. X-Ray Crystallography in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 6. The current role and evolution of X-ray crystallography in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Introduction [pd.chem.ucl.ac.uk]

- 9. Crystallographic Facilities @ Otterbein · Crystals@Otterbein [crystals.symotter.org]

- 10. Overview | OlexSys [olexsys.org]

- 11. Olex2 | OlexSys [olexsys.org]

- 12. researchgate.net [researchgate.net]

Application Note and Protocol for the Large-Scale Synthesis of 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

This document provides a comprehensive guide for the large-scale synthesis of 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide, a key intermediate in pharmaceutical development. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles.

Introduction and Significance

This compound belongs to the benzamide class of organic compounds. This structural motif is prevalent in a diverse range of biologically active molecules, making this compound a valuable building block for the synthesis of novel therapeutic agents. The reliable and scalable synthesis of this intermediate is crucial for advancing drug discovery programs.

The synthetic strategy outlined herein is a nucleophilic acyl substitution, a fundamental and widely utilized reaction in organic chemistry.[1] This process involves the acylation of 2-amino-2-methyl-1-propanol with 2-bromobenzoyl chloride. The selection of this method is based on its efficiency, scalability, and the ready availability of the starting materials.

Synthetic Strategy and Mechanism

The core of this synthesis is the formation of an amide bond between an amine and an acyl chloride.[2] The reaction proceeds via a nucleophilic attack of the amino group of 2-amino-2-methyl-1-propanol on the electrophilic carbonyl carbon of 2-bromobenzoyl chloride. A tertiary amine base, such as triethylamine, is employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[1]

The choice of 2-bromobenzoyl chloride as the acylating agent is predicated on the need for the 2-bromo-phenyl moiety in the final molecule. This starting material can be synthesized from 2-bromobenzoic acid using a chlorinating agent like phosphorus trichloride.[3]

Experimental Workflow Overview

The overall process can be visualized as a two-stage procedure: the preparation of the acylating agent followed by the amide coupling reaction.

Caption: Overall synthetic workflow.

Detailed Protocols

Synthesis of 2-Bromobenzoyl Chloride

This protocol is adapted from established procedures for the conversion of carboxylic acids to acyl chlorides.[3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromobenzoic Acid | 201.02 | 50.2 g | 0.25 |

| Phosphorus Trichloride | 137.33 | 13.7 g | 0.10 |

| 1,2-Dichloroethane | - | 300 mL | - |

Procedure:

-

To a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 2-bromobenzoic acid (50.2 g, 0.25 mol) and 1,2-dichloroethane (200 mL).

-

With stirring, add phosphorus trichloride (13.7 g, 0.10 mol) dissolved in 1,2-dichloroethane (100 mL) dropwise from the dropping funnel.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

After cooling to room temperature, the solvent can be removed under reduced pressure to yield crude 2-bromobenzoyl chloride, which can be used directly in the next step or purified by distillation.

Large-Scale Synthesis of this compound

This protocol is based on standard amide coupling reactions, optimized for a larger scale.[1][4]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 2-Amino-2-methyl-1-propanol | 89.14 | 22.3 g | 0.25 | 1.0 |

| Triethylamine | 101.19 | 27.8 g (38.3 mL) | 0.275 | 1.1 |

| 2-Bromobenzoyl Chloride | 219.47 | 57.6 g | 0.2625 | 1.05 |

| Dichloromethane (DCM) | - | 1.5 L | - | - |

| 1 M Hydrochloric Acid (HCl) | - | As needed | - | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | As needed | - | - |

| Brine | - | As needed | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |

Procedure:

-

Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-2-methyl-1-propanol (22.3 g, 0.25 mol) in dichloromethane (750 mL).

-

Addition of Base: Add triethylamine (27.8 g, 0.275 mol) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of Acyl Chloride: Dissolve 2-bromobenzoyl chloride (57.6 g, 0.2625 mol) in dichloromethane (250 mL) and add it to the dropping funnel. Add the 2-bromobenzoyl chloride solution dropwise to the stirred reaction mixture over a period of 60-90 minutes, ensuring the internal temperature is maintained below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by slowly adding water (250 mL).

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 150 mL), saturated NaHCO₃ solution (2 x 150 mL), and brine (150 mL).[4][5]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[6]

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[4][5][7]

Caption: Step-by-step experimental protocol.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure.[9]

-

Infrared (IR) Spectroscopy: The presence of characteristic functional groups (e.g., O-H, N-H, C=O) should be verified.

-

Mass Spectrometry (MS): The molecular weight of the compound should be determined.

-

High-Performance Liquid Chromatography (HPLC): The purity of the final product should be assessed.

Safety and Handling

-

2-Bromobenzoyl chloride is corrosive and lachrymatory. It reacts with water to liberate toxic gas.[10][11][12][13] Handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11]

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

-

The reaction is exothermic, particularly during the addition of 2-bromobenzoyl chloride. Proper temperature control is crucial to prevent runaway reactions.[14]

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.[10][11][12][13]

Conclusion

This application note provides a robust and scalable protocol for the synthesis of this compound. By following the detailed procedures and adhering to the safety precautions, researchers can reliably produce this valuable intermediate for applications in drug discovery and development. The principles and techniques described are broadly applicable to the synthesis of other benzamide derivatives.

References

- Benchchem. (n.d.). Synthesis of N-(1-hydroxypropan-2-yl)benzamide: An Application Note and Detailed Protocol.

- ChemicalBook. (n.d.). 2-bromo-N-hydroxybenzamide synthesis.

- Moreno-Fuquen, R., et al. (n.d.). 2-Bromo-2-methyl-N-p-tolylpropanamide. PMC - NIH.

- An experimental handbook for pharmaceutical organic chemistry-i. (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE.

- Benchchem. (n.d.). 2-Bromoacetamide synthesis and purification methods.

- PrepChem.com. (n.d.). Synthesis of 2-bromobenzoyl chloride.

- Google Patents. (n.d.). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.

- ResearchGate. (n.d.). Synthesis of the N-(2-bromo-phenyl)-2hydroxy-benzamide derivatives.

- Benchchem. (n.d.). Application Notes and Protocols: N-(1-hydroxypropan-2-yl)benzamide in Pharmaceutical Development.

- Benchchem. (n.d.). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification.

- Google Patents. (n.d.). WO2003106440A2 - Process for the synthesis of a benzamide derivative.

- ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development.

- Fisher Scientific. (2012, March 7). SAFETY DATA SHEET.

- ResearchGate. (n.d.). Synthesis of benzamide derivatives. Reagents and conditions: (i) (COCl)2, DCM, reflux.

- Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.

- Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.

- ChemicalBook. (2019, December 17). 2-Amino-2-methyl-1-propanol- Reaction / Application on synthetic works.

- Thermo Fisher Scientific. (2009, January 16). SAFETY DATA SHEET.

- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.

- Benchchem. (n.d.). A Comparative Guide to the Characterization of 2-Bromo-2-methylpropan-1-amine Hydrobromide and Its Derivatives.

- PMC - NIH. (2018, February 27). Synthesis and stability of strongly acidic benzamide derivatives.

- ResearchGate. (n.d.). Characterization of the reaction of 2‐amino‐2‐methyl‐1‐propanol with....

- TCI Chemicals. (2025, October 28). SAFETY DATA SHEET.

- NIH. (n.d.). 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide.

- Combi-Blocks. (2023, January 2). Safety Data Sheet.

- ACS Publications. (2022, June 7). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.

- YouTube. (2020, March 19). Synthesis of Benzamide.

- UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation.

- Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride.

- Benchchem. (n.d.). Technical Guide: 2-Bromo-2-methylpropan-1-amine Hydrobromide.

- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 2- Amino-5-bromobenzoyl Chloride and 2.

- PubChem. (n.d.). 2-bromo-N-hydroxybenzamide | C7H6BrNO2 | CID 24701375.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. growingscience.com [growingscience.com]

- 3. prepchem.com [prepchem.com]

- 4. 2-Bromo-2-methyl-N-p-tolylpropanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. WO2003106440A2 - Process for the synthesis of a benzamide derivative - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. tcichemicals.com [tcichemicals.com]

- 13. combi-blocks.com [combi-blocks.com]

- 14. globalconference.info [globalconference.info]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide Purification

Executive Summary & Molecule Profile[1]

Target Molecule: 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide Common Application: Key intermediate in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs) and other non-steroidal anti-inflammatory scaffolds. Chemical Nature: This molecule contains a lipophilic 2-bromophenyl core and a polar amino-alcohol tail. This duality often leads to "oiling out" during crystallization and susceptibility to cyclization (oxazoline formation) under acidic stress.

Quick Reference Data

| Property | Description |

| Physical State | White to off-white crystalline solid (Target). Often isolates as a viscous colorless/yellow oil. |

| Melting Point | Typically 75–85 °C (Dependent on purity/polymorph). |

| Solubility | High: DCM, Ethyl Acetate, Methanol, DMSO. Low/Insoluble: Water, Hexanes, Heptane. |

| Key Impurities | 1. 2-(2-bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole (Cyclization product). 2. 2-amino-2-methylpropan-1-ol (Unreacted amine). 3. 2-bromobenzoic acid (Hydrolysis product). |

Troubleshooting Guide (Q&A Format)

Issue 1: "My product comes out as a sticky oil or gum instead of a solid."

Diagnosis: This is the most common issue with N-(hydroxyalkyl)benzamides. The hydroxyl group forms strong intermolecular hydrogen bonds, trapping solvent and preventing crystal lattice formation. This phenomenon is often called "oiling out."

Technical Solution: Do not attempt to dry the oil further under high vacuum immediately; it will form a glass. Instead, perform a Trituration or Seeded Recrystallization .

Protocol: The "Anti-Oil" Crystallization Method

-

Dissolution: Dissolve the crude oil in the minimum amount of warm Ethyl Acetate (approx. 2 mL per gram).

-

Anti-solvent Addition: While stirring rapidly at room temperature, add n-Heptane (or Hexanes) dropwise until the solution turns slightly cloudy (turbidity point).

-

Seeding (Critical): If available, add a seed crystal. If not, scratch the inner wall of the flask with a glass rod.

-

Slow Cooling: Do not place in ice immediately. Allow the mixture to stir at room temperature for 1-2 hours. The oil droplets should slowly solidify.

-

Final Precipitation: Once solids are visible, cool to 0–4 °C and add excess Heptane to drive precipitation.

Expert Insight: If the oil persists, your purity is likely <90%. Impurities (especially the oxazoline side-product) act as plasticizers. Check Module 2 below.

Issue 2: "I see a spot on TLC that runs very close to my product, but it's not the starting material."